2-bromo-3,4-dimethylaniline
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Overview
Description
2-Bromo-3,4-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by a bromine atom and two methyl groups attached to the benzene ring, along with an amino group
Mechanism of Action
Target of Action
2-Bromo-3,4-dimethylaniline is a derivative of aniline, which is known to interact with various targetsIt is known that 3,4-dimethylaniline, a related compound, interacts with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
It is known that aniline derivatives can act as nucleophiles . This suggests that this compound might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Aniline and its derivatives are known to undergo n-hydroxylation, a metabolic pathway that can lead to haematotoxicity .
Pharmacokinetics
It is known that aniline and its dimethyl derivatives undergo rapid elimination, with the primary acetylated metabolites being more extensively formed for 3,4-dimethylaniline .
Result of Action
Aniline and its derivatives are known to cause methemoglobinemia, a condition characterized by an elevated level of methemoglobin in the blood .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It should be handled in a well-ventilated place with suitable protective clothing .
Preparation Methods
The synthesis of 2-bromo-3,4-dimethylaniline typically involves multiple steps. One common method includes the bromination of 3,4-dimethylaniline. The process begins with the nitration of 3,4-dimethylaniline to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. Finally, bromination is carried out to introduce the bromine atom at the desired position . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-Bromo-3,4-dimethylaniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group is strongly activating and ortho- and para-directing, making the compound highly reactive towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common reagents used in these reactions include bromine, acetic anhydride, and various reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-3,4-dimethylaniline has several scientific research applications:
Comparison with Similar Compounds
2-Bromo-3,4-dimethylaniline can be compared with other similar compounds, such as:
3-Bromo-2,4-dimethylaniline: Similar structure but different substitution pattern, leading to different reactivity and applications.
N,N-Dimethylaniline: Lacks the bromine atom and has different chemical properties and applications.
4-Bromo-3,5-dimethylaniline: Another isomer with different substitution pattern and reactivity.
Properties
CAS No. |
1799434-68-6 |
---|---|
Molecular Formula |
C8H10BrN |
Molecular Weight |
200.1 |
Purity |
95 |
Origin of Product |
United States |
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